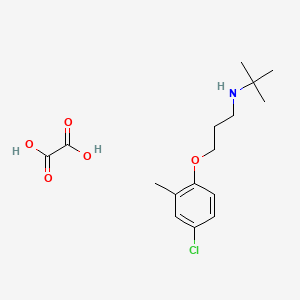
N-(1,1-dioxidotetrahydro-3-thienyl)-1-(4-fluorophenyl)cyclopentanecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1,1-dioxidotetrahydro-3-thienyl)-1-(4-fluorophenyl)cyclopentanecarboxamide, also known as CP-47,497, is a synthetic cannabinoid that has been extensively studied for its potential applications in scientific research. This compound has been synthesized using various methods and has been shown to have a range of biochemical and physiological effects.
Wirkmechanismus
N-(1,1-dioxidotetrahydro-3-thienyl)-1-(4-fluorophenyl)cyclopentanecarboxamide acts as a potent agonist of the cannabinoid receptor CB1, which is primarily found in the central nervous system. This receptor is involved in the regulation of a variety of physiological processes, including pain perception, appetite regulation, and immune function. N-(1,1-dioxidotetrahydro-3-thienyl)-1-(4-fluorophenyl)cyclopentanecarboxamide binds to CB1 receptors with high affinity, leading to the activation of downstream signaling pathways.
Biochemical and Physiological Effects:
N-(1,1-dioxidotetrahydro-3-thienyl)-1-(4-fluorophenyl)cyclopentanecarboxamide has been shown to have a range of biochemical and physiological effects. This compound has been shown to increase the release of dopamine in the brain, which may contribute to its effects on pain perception and mood. N-(1,1-dioxidotetrahydro-3-thienyl)-1-(4-fluorophenyl)cyclopentanecarboxamide has also been shown to increase appetite and decrease inflammation in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
N-(1,1-dioxidotetrahydro-3-thienyl)-1-(4-fluorophenyl)cyclopentanecarboxamide has several advantages for use in lab experiments. This compound has a high affinity for cannabinoid receptors, making it a useful tool for studying the endocannabinoid system. N-(1,1-dioxidotetrahydro-3-thienyl)-1-(4-fluorophenyl)cyclopentanecarboxamide is also relatively stable and can be easily synthesized using a variety of methods. However, there are also limitations to the use of N-(1,1-dioxidotetrahydro-3-thienyl)-1-(4-fluorophenyl)cyclopentanecarboxamide in lab experiments. This compound has been shown to have off-target effects on other receptors, which may complicate data interpretation. Additionally, the effects of N-(1,1-dioxidotetrahydro-3-thienyl)-1-(4-fluorophenyl)cyclopentanecarboxamide may vary depending on the species and strain of animal used in experiments.
Zukünftige Richtungen
There are several future directions for research on N-(1,1-dioxidotetrahydro-3-thienyl)-1-(4-fluorophenyl)cyclopentanecarboxamide. One area of interest is the development of more selective agonists for cannabinoid receptors, which may reduce off-target effects. Another area of interest is the use of N-(1,1-dioxidotetrahydro-3-thienyl)-1-(4-fluorophenyl)cyclopentanecarboxamide to study the effects of cannabinoids on various disease states, including chronic pain, cancer, and neurodegenerative disorders. Finally, there is interest in the development of new synthetic methods for the production of N-(1,1-dioxidotetrahydro-3-thienyl)-1-(4-fluorophenyl)cyclopentanecarboxamide, which may improve its overall yield and purity.
Conclusion:
In conclusion, N-(1,1-dioxidotetrahydro-3-thienyl)-1-(4-fluorophenyl)cyclopentanecarboxamide is a synthetic cannabinoid that has been extensively studied for its potential applications in scientific research. This compound has a high affinity for cannabinoid receptors and has a range of biochemical and physiological effects. While there are limitations to the use of N-(1,1-dioxidotetrahydro-3-thienyl)-1-(4-fluorophenyl)cyclopentanecarboxamide in lab experiments, this compound remains a useful tool for studying the endocannabinoid system and the effects of cannabinoids on various physiological processes. Future research on N-(1,1-dioxidotetrahydro-3-thienyl)-1-(4-fluorophenyl)cyclopentanecarboxamide may lead to the development of new treatments for a variety of diseases and disorders.
Synthesemethoden
N-(1,1-dioxidotetrahydro-3-thienyl)-1-(4-fluorophenyl)cyclopentanecarboxamide can be synthesized using a variety of methods, including solid-phase synthesis and solution-phase synthesis. One of the most commonly used methods involves the reaction of 4-fluorobenzyl bromide with 3-thiophene carboxylic acid, followed by cyclization with cyclopentanone. The resulting compound is then oxidized to form N-(1,1-dioxidotetrahydro-3-thienyl)-1-(4-fluorophenyl)cyclopentanecarboxamide.
Wissenschaftliche Forschungsanwendungen
N-(1,1-dioxidotetrahydro-3-thienyl)-1-(4-fluorophenyl)cyclopentanecarboxamide has been extensively studied for its potential applications in scientific research. This compound has been shown to have a high affinity for cannabinoid receptors, making it a useful tool for studying the endocannabinoid system. N-(1,1-dioxidotetrahydro-3-thienyl)-1-(4-fluorophenyl)cyclopentanecarboxamide has also been used to study the effects of cannabinoids on various physiological processes, including pain perception, appetite regulation, and immune function.
Eigenschaften
IUPAC Name |
N-(1,1-dioxothiolan-3-yl)-1-(4-fluorophenyl)cyclopentane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20FNO3S/c17-13-5-3-12(4-6-13)16(8-1-2-9-16)15(19)18-14-7-10-22(20,21)11-14/h3-6,14H,1-2,7-11H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSADJIXEXWZPBS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C2=CC=C(C=C2)F)C(=O)NC3CCS(=O)(=O)C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20FNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1,1-dioxothiolan-3-yl)-1-(4-fluorophenyl)cyclopentane-1-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-ethyl-1-[2-(4-methoxyphenyl)ethyl]-N-methyl-6-oxo-3-piperidinecarboxamide](/img/structure/B6123352.png)
![N-(3-hydroxy-2,2-dimethylpropyl)-2-[1-(4-methoxy-3-methylbenzyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B6123362.png)

![2-[(4,5-dimethyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]-N-(3,5-dimethylphenyl)acetamide](/img/structure/B6123375.png)
![N-(2-fluorophenyl)-3-{1-[3-(1H-pyrazol-1-yl)benzyl]-3-piperidinyl}propanamide](/img/structure/B6123381.png)

![methyl [5-(4-isopropylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetate](/img/structure/B6123395.png)

![2-{3-[2-(4-fluorophenyl)vinyl]-1-phenyl-1H-1,2,4-triazol-5-yl}phenol](/img/structure/B6123400.png)
![(4-chlorophenyl)[1-(3-pyridinylmethyl)-3-piperidinyl]methanone](/img/structure/B6123419.png)
![3-(1-{[1-(2-chloro-4-fluorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}-2-piperidinyl)-1-propanol](/img/structure/B6123434.png)
![N-(2-bromophenyl)-2-[(4-ethyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]acetamide](/img/structure/B6123439.png)
![[1-(1,3-benzodioxol-4-ylmethyl)-3-piperidinyl][4-(methylthio)phenyl]methanone](/img/structure/B6123455.png)
![3-(1,3-benzothiazol-2-yl)-8-[(2-ethyl-1-piperidinyl)methyl]-7-hydroxy-2H-chromen-2-one hydrochloride](/img/structure/B6123457.png)